2-Cyclopropyl-2-phenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBNWSBTADSMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5689-18-9 | |
| Record name | 2-cyclopropyl-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Cyclopropyl 2 Phenylacetic Acid
Established Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-phenylacetic acid can be approached through various established routes, each involving specific precursors and reaction conditions. These methods are designed to construct the core structure of the molecule efficiently.
Nucleophilic Substitution Reactions in Precursor Synthesis
The initial steps in synthesizing this compound often involve the creation of key precursors through nucleophilic substitution reactions. A common strategy is the hydrolysis of benzyl (B1604629) cyanide using either acidic or alkaline conditions to produce phenylacetic acid. orgsyn.org This foundational molecule can then undergo further modifications. For instance, the synthesis of a related compound, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, involves the reaction of alkyl mandelate (B1228975) with lithium diisopropylamide, followed by a reaction with cyclohexyl iodide, highlighting a nucleophilic substitution pathway. google.com
Cyclopropanation Strategies Utilizing Transition-Metal Catalysts
A critical step in the synthesis is the formation of the cyclopropane (B1198618) ring. Transition-metal-catalyzed cyclopropanation is a widely employed and effective method. These reactions often utilize a carbene or carbenoid species that is transferred to an alkene. While the classic Simmons-Smith reaction, which uses a zinc carbenoid, is a foundational method, modern approaches often employ catalysts based on cobalt, rhodium, copper, and other transition metals to achieve higher efficiency and selectivity. nih.govpurdue.eduresearchgate.net These catalysts can facilitate the cyclopropanation of various olefins under mild conditions. purdue.eduorganic-chemistry.org For example, cobalt-pyridinediimine (PDI) catalyst systems have been developed for cyclopropanation reactions using gem-dihaloalkanes, offering an alternative to traditional methods. purdue.eduresearchgate.net
Oxidation Methods for Precursor Acid Generation
Oxidation reactions are crucial for converting precursor molecules into the final carboxylic acid. For instance, primary alcohols can be oxidized to their corresponding aldehydes and subsequently to carboxylic acids. Acetic acid bacteria, such as Gluconobacter oxydans, have been utilized for the selective oxidation of primary alcohols like 2-phenylethanol (B73330) to produce phenylacetic acid. researchgate.net This biocatalytic approach can offer high selectivity and operate under mild conditions. Chemical oxidation methods are also prevalent in synthetic routes.
Advanced Purification Techniques and Characterization in Synthesis
Following synthesis, purification of this compound is essential to remove impurities and isolate the desired product. Standard laboratory techniques such as recrystallization, distillation under reduced pressure, and column chromatography are employed. For instance, crude phenylacetic acid can be purified by melting it under water, followed by washing with hot water and subsequent distillation under reduced pressure. orgsyn.org
Characterization of the purified compound is performed using various analytical methods to confirm its structure and purity.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₂ | biosynth.comuni.lu |
| Molecular Weight | 176.21 g/mol | biosynth.com |
| Melting Point | 89-91 °C | sigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
| InChI Key | PYBNWSBTADSMIW-UHFFFAOYSA-N | sigmaaldrich.com |
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are crucial for elucidating the molecular structure. The predicted collision cross section values from mass spectrometry provide further structural information. uni.lu
Derivatization Strategies and Analogue Synthesis
Phenylacetic acid and its derivatives are valuable starting materials for the synthesis of a wide range of other compounds, including numerous pharmaceuticals. mdpi.com Derivatization of this compound can be achieved through reactions involving the carboxylic acid group, such as esterification or amidation. For example, treatment of a phenylacetic acid derivative with aqueous HCl and a catalytic amount of TiCl₄ can convert a primary amide to the corresponding carboxylic acid. mdpi.comresearchgate.net
The synthesis of analogues often involves multi-step procedures starting from different precursors. For instance, new phenylacetic acid derivatives have been prepared from 2,6-dibromo-4-methylaniline (B181599) through a synthetic route that constructs a triphenyltoluene backbone, which is then converted into the desired phenylacetic acid derivative. mdpi.comresearchgate.net These strategies allow for the creation of a diverse library of compounds with potentially valuable biological activities.
Structural Modifications for Enhanced Biological Activities
The core structure of this compound provides a versatile platform for structural modifications aimed at optimizing biological activity. The cyclopropyl (B3062369) ring, phenyl group, and carboxylic acid moiety all serve as handles for chemical derivatization, allowing for the fine-tuning of physicochemical properties such as lipophilicity, acidity, and steric bulk. These modifications can profoundly influence the compound's interaction with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.netmdpi.com
Research into arylpropionic acid derivatives, a class to which this compound belongs, has shown that modifications to the aryl ring and the propionic acid side chain can lead to significant changes in anti-inflammatory and other biological activities. orientjchem.org For instance, the introduction of substituents on the phenyl ring can modulate the electronic properties of the molecule, while esterification or amidation of the carboxylic acid can alter its polarity and ability to form hydrogen bonds. google.com
A key strategy in drug discovery involves the use of "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets. mdpi.com The cyclopropylphenylacetic acid core can be considered such a scaffold. Its rigid structure, conferred by the cyclopropyl ring, can help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. researchgate.net
The following table outlines potential structural modifications and their rationales for enhancing biological activity:
| Modification Site | Potential Modification | Rationale for Enhanced Biological Activity |
| Phenyl Ring | Introduction of electron-withdrawing or electron-donating groups | Modulate electronic properties, influence binding affinity and metabolic stability. |
| Carboxylic Acid | Esterification, amidation | Alter polarity, solubility, and prodrug potential. |
| Cyclopropyl Ring | Introduction of substituents | Fine-tune steric interactions and metabolic stability. |
| Alpha-carbon | Introduction of other functional groups | Explore new interaction points with biological targets. |
These modifications are often guided by quantitative structure-activity relationship (QSAR) studies, which seek to correlate changes in molecular structure with biological activity. nih.gov By systematically altering the structure of this compound and evaluating the biological effects of these changes, researchers can develop a deeper understanding of the molecular features required for a desired therapeutic effect.
Incorporation into Complex Molecular Scaffolds
The this compound unit is a valuable building block for the synthesis of more complex molecules with diverse biological activities. bohrium.comacs.org Its unique combination of a rigid cyclopropyl group and a functionalizable carboxylic acid makes it an attractive component for constructing larger, more intricate molecular architectures. The cyclopropyl moiety is a common feature in many approved drugs, highlighting its importance in medicinal chemistry. bohrium.comresearchgate.net
One approach involves using the carboxylic acid function for amide bond formation, linking the cyclopropylphenylacetic acid core to other molecular fragments. This strategy is widely used in the construction of peptide-based drugs and other complex natural product analogs. The conformationally restricted nature of the cyclopropyl group can impart specific secondary structures to peptides, influencing their biological activity and stability. digitellinc.com
Furthermore, the phenyl ring can be functionalized to allow for cross-coupling reactions, enabling the connection of the scaffold to other aromatic or heteroaromatic systems. This opens up a vast chemical space for the design of novel drug candidates. The development of new synthetic methods has made the incorporation of such building blocks more efficient and versatile. acs.org
The table below provides examples of how this compound can be incorporated into larger molecular scaffolds:
| Scaffold Type | Method of Incorporation | Potential Therapeutic Application |
| Peptidomimetics | Amide bond formation with amino acids or peptide fragments | Protease inhibitors, receptor agonists/antagonists |
| Heterocyclic Systems | Cyclization reactions involving the carboxylic acid and other functional groups | Kinase inhibitors, GPCR modulators |
| Macrocycles | Ring-closing metathesis or other macrolactonization/lactamization strategies | Antibiotics, anticancer agents |
Challenges and Novel Approaches in Cyclopropyl Group Synthesis
The synthesis of molecules containing a cyclopropyl group presents unique challenges due to the inherent ring strain of the three-membered ring. bohrium.com Traditional methods for cyclopropane formation often require harsh reaction conditions or the use of highly reactive and sometimes hazardous reagents, which can limit their applicability in the synthesis of complex, functionalized molecules. digitellinc.comorgsyn.org
Key challenges in cyclopropyl group synthesis include:
Stereocontrol: The creation of specific stereoisomers of substituted cyclopropanes can be difficult to achieve with high selectivity.
Scalability: Some methods are not easily scalable for the large-scale production of active pharmaceutical ingredients.
To address these challenges, researchers have been actively developing novel and more efficient methods for the synthesis of cyclopropanes. These include transition-metal-catalyzed cyclopropanations, which often proceed under milder conditions and with higher selectivity. researchgate.net For example, cobalt- and copper-catalyzed reactions have been shown to be effective for the cyclopropanation of olefins. nih.gov
Another promising approach is the use of biocatalysis, where enzymes are used to catalyze the cyclopropanation reaction. utdallas.edunih.gov Engineered enzymes can offer high levels of stereoselectivity and operate under environmentally benign conditions. Chemoenzymatic strategies, which combine the advantages of both chemical and enzymatic synthesis, are also being explored to create diverse libraries of chiral cyclopropane-containing compounds. nih.gov
Recent advancements in synthetic methodology have focused on:
Photocatalysis: Stereoconvergent photocatalytic methods allow for the use of mixtures of olefin isomers to produce a single cyclopropane isomer. researchgate.net
Flow Chemistry: Continuous flow processes can offer improved safety and scalability for cyclopropanation reactions.
Novel Reagents: The development of new cyclopropanating reagents with improved stability and reactivity profiles is an ongoing area of research.
These innovative approaches are expanding the synthetic toolbox available to chemists, making the synthesis of complex molecules containing the this compound moiety and other cyclopropyl-containing building blocks more accessible and efficient.
Mechanistic Elucidation of 2 Cyclopropyl 2 Phenylacetic Acid and Its Analogues
Molecular Target Identification and Binding Interactions
The biological activity of 2-Cyclopropyl-2-phenylacetic acid and its related compounds appears to be driven by their interactions with specific receptors and enzymes.
Interaction with Metabotropic Glutamate (B1630785) Receptors (mGluRs)
Evidence suggests that this compound can function as an antagonist at metabotropic glutamate receptors (mGluRs). These receptors are G-protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. The interaction of this compound with these receptors indicates a potential to influence glutamate-mediated signaling pathways.
Receptor Subtype Selectivity and Affinity Profiling
Studies have indicated a degree of selectivity in the interaction of this compound with different mGluR subtypes. The compound has been reported to exhibit a preference for group III mGluRs over group II mGluRs. Specifically, it has been cited as having an IC50 value of 2.2 nM for group III mGluRs and 46.2 nM for group II mGluRs, suggesting a roughly 20-fold selectivity for the former. Analogs of this compound have also been explored for their mGluR activity. For instance, compounds incorporating a trans-2-phenylcyclopropane amide scaffold have been designed as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGluR5). Furthermore, the analog (2S,1'S,2'S,3'R)-2-(2'-Carboxy-3'-phenylcyclopropyl)glycine (PCCG-IV) has been identified as a potent and selective antagonist of mGluR2.
Table 1: Reported mGluR Antagonist Activity of this compound
| Receptor Subtype | IC50 Value |
|---|---|
| Group II mGluRs | 46.2 nM |
Note: Data is from a non-peer-reviewed commercial source and should be interpreted with caution.
Enzymatic Modulation and Inhibition Profiles
Research has pointed towards the ability of this compound to inhibit the activity of certain enzymes. The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that is critically involved in the inflammatory response. This inhibitory action on COX-2 is a characteristic shared by many non-steroidal anti-inflammatory drugs (NSAIDs). The structural class of arylacetic acids, to which this compound belongs, has been a foundation for the development of selective COX-2 inhibitors through derivatization of the carboxylate group.
Intracellular Signaling Pathway Modulation
The interaction of this compound with its molecular targets can trigger downstream effects on intracellular signaling cascades, including those that govern cell survival and death.
Impact on Mitochondrial Function and Apoptotic Pathways
Preliminary studies have suggested that this compound may induce apoptosis, or programmed cell death, in certain cancer cell lines, such as melanoma. The proposed mechanism for this pro-apoptotic effect involves the disruption of mitochondrial function. It is suggested that the compound can lead to the generation of reactive oxygen species (ROS), which can in turn compromise mitochondrial integrity and initiate the apoptotic cascade.
Regulation of Pro-apoptotic Factors
While direct evidence on the specific regulation of pro-apoptotic factors by this compound is limited, studies on the related compound phenylacetic acid (PAA) have provided some insights. In human breast cancer cells, PAA has been observed to decrease the levels of the pro-apoptotic proteins Bak and Fas. The Bcl-2 family of proteins, which includes both pro-apoptotic members like Bak and anti-apoptotic members, are central regulators of mitochondrial-mediated apoptosis. The modulation of these proteins can therefore significantly influence the cell's decision to undergo apoptosis. However, further research is needed to determine if this compound exerts a similar regulatory effect on these critical apoptotic factors.
Involvement in Reactive Oxygen Species (ROS) Generation
Preliminary findings have pointed towards the capacity of this compound to induce the production of reactive oxygen species (ROS) in certain cancer cell lines, such as melanoma. The generation of ROS, which are chemically reactive molecules containing oxygen, can disrupt cellular homeostasis and lead to oxidative stress. This oxidative stress is thought to be a key trigger for the downstream cellular events that contribute to the compound's potential anti-cancer activity.
While direct, detailed research on ROS generation by CPPA is limited, studies on analogous phenylacetic acid derivatives have shown similar pro-oxidant activities. For instance, certain phenylacetamide resveratrol (B1683913) derivatives have been observed to inhibit the synthesis of nitric oxide (NO) and ROS in activated human monocytic cells. mdpi.comnih.gov This suggests that the phenylacetic acid scaffold can be a platform for developing compounds that modulate cellular redox states. The overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage of vital cellular components like lipids, proteins, and DNA, ultimately initiating cell death pathways. nih.gov
Cellular Mechanisms of Action
The cellular consequences of treatment with this compound and its analogues appear to be centered on the activation of programmed cell death and the disruption of cell proliferation.
Induction of Apoptosis and Autophagy
Apoptosis:
The induction of apoptosis, a form of programmed cell death, is a significant proposed mechanism for the cytotoxic effects of this compound. It is suggested that the ROS generated by the compound can lead to mitochondrial dysfunction, a critical event in the intrinsic pathway of apoptosis.
Studies on various phenylacetamide derivatives have substantiated the pro-apoptotic potential of this class of compounds. For example, specific phenylacetamide derivatives have been shown to trigger apoptosis in breast cancer and other cancer cell lines by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins. tbzmed.ac.irtbzmed.ac.ir This modulation of the Bcl-2 family of proteins is a hallmark of the mitochondrial apoptotic pathway. Furthermore, the activation of key executioner enzymes, such as caspase-3, has been observed, confirming the engagement of the apoptotic cascade. tbzmed.ac.irtbzmed.ac.ir Some derivatives have also been found to activate the extrinsic apoptotic pathway through the FasL receptor. tbzmed.ac.irtbzmed.ac.ir
Autophagy:
The role of autophagy in the cellular response to phenylacetic acid derivatives is also an area of active investigation. Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death. Research on a derivative of caffeic acid phenethyl ester (CAPE), which shares structural similarities with phenylacetic acid derivatives, has demonstrated the induction of autophagy in colon cancer cells. nih.gov The study indicated that this autophagy was dependent on the class III PI3-kinase pathway but independent of mTOR signaling. nih.gov However, in this particular case, the induced autophagy was characterized as a "bystander" effect, meaning it did not directly contribute to the cell death induced by the compound. nih.gov The specific involvement of this compound in autophagy remains to be elucidated.
Effects on Cell Cycle Progression
The ability of this compound analogues to halt the proliferation of cancer cells is linked to their effects on the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its disruption is a common strategy for anti-cancer therapies.
Research on a phenylacetamide resveratrol derivative has demonstrated its capacity to induce cell cycle arrest at the G1 phase in breast cancer cells. mdpi.comnih.gov This arrest prevents the cells from entering the S phase, during which DNA replication occurs, thereby inhibiting their proliferation. The study also showed that this G1 arrest was accompanied by alterations in the expression of key cell cycle regulatory proteins. mdpi.comnih.gov Similarly, treatment with caffeic acid and its phenethyl ester derivative has been shown to affect the distribution of head and neck squamous carcinoma cells in the G0/G1 phase of the cell cycle. nih.gov While these findings are for related compounds, they suggest that the phenylacetic acid structure may be a key pharmacophore for inducing cell cycle arrest. The specific effects of this compound on cell cycle progression require further direct investigation.
| Compound/Analogue Class | Cell Line(s) | Observed Effect | Relevant Pathway/Markers |
| Phenylacetamide derivatives | MCF-7, MDA-MB-468, PC-12 | Induction of apoptosis | Upregulation of Bax and FasL, Caspase-3 activation |
| Phenylacetamide resveratrol derivative | MCF-7, MDA-MB-231 | G1 phase cell cycle arrest, Induction of apoptosis | Altered expression of cell cycle regulatory proteins |
| Caffeic acid phenethyl ester (CAPE) derivative | WiDr (colon cancer) | Induction of bystander autophagy | Class III PI3-kinase dependent, mTOR independent |
| Caffeic acid and CAPE | Detroit 562 (HNSCC) | G0/G1 phase cell cycle arrest, Induction of apoptosis | - |
Structure Activity Relationship Sar and Computational Studies
Elucidation of Key Structural Features for Biological Activity
The specific arrangement of the cyclopropyl (B3062369) and phenyl groups, along with the carboxylic acid moiety, creates a distinct three-dimensional structure that governs its binding to enzymes and receptors. Understanding the contribution of each component is fundamental to designing more potent and selective analogs.
The presence of a cyclopropyl group is a key feature that imparts unique chemical and physical properties to the molecule. This small, strained ring system significantly influences the compound's reactivity and its interactions with biological targets. solubilityofthings.com The inherent ring strain of the cyclopropane (B1198618) ring, estimated to be over 100 kJ mol⁻¹, provides a thermodynamic driving force for ring-opening reactions, a characteristic that can be exploited in its mechanism of action.
The cyclopropyl group's electronic nature and its ability to participate in various non-covalent interactions can modulate the binding affinity of the molecule to its target. The orientation of the cyclopropyl ring relative to the rest of the molecule can also play a critical role in establishing favorable contacts within a receptor's binding pocket.
Systematic studies involving modifications of the phenyl group have demonstrated its importance in the pharmacological profile of related compounds. For instance, in analogous structures, the angle of twist between two phenyl rings has been identified as a critical parameter for activity. researchgate.net
Modifying the substituents on both the cyclopropyl and phenyl rings can have a profound impact on the pharmacological efficacy of 2-Cyclopropyl-2-phenylacetic acid. researchgate.net These modifications can alter the molecule's steric, electronic, and hydrophobic properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.
For example, the addition of halogen or alkyl substituents at specific positions on the phenyl ring has been shown to be critical for the inhibitory activity of related compounds. researchgate.net In some cases, the introduction of a methyl group on the acetic acid portion of similar molecules is required for selectivity towards specific enzyme isoforms. researchgate.net These findings underscore the importance of a systematic approach to substituent modification in the optimization of the pharmacological properties of this chemical scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. nih.gov
The development of a robust QSAR model relies on the careful selection of molecular descriptors that accurately capture the structural features responsible for biological activity. These descriptors can be broadly categorized into electronic, hydrophobic, and steric parameters.
Electronic Descriptors: These parameters, such as partial atomic charges and dipole moments, describe the electronic distribution within the molecule and are crucial for understanding electrostatic interactions with the target.
Hydrophobicity Descriptors: Lipophilicity, often quantified by the partition coefficient (logP), is a key factor influencing a compound's ability to cross biological membranes and interact with hydrophobic pockets in the target protein. researchgate.net
Steric Descriptors: These parameters, including molecular volume and surface area, describe the size and shape of the molecule and are critical for ensuring a complementary fit within the binding site.
A comprehensive parametric analysis of these factors is essential for building a predictive QSAR model.
The development of a predictive QSAR model involves several key steps, including data set preparation, descriptor calculation, model building using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and rigorous validation. nih.govmdpi.com
Validation is a critical aspect of QSAR modeling to ensure the model's robustness and predictive power. nih.gov This process typically involves both internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. nih.govmdpi.com A well-validated QSAR model can be a powerful tool in the early stages of drug discovery, enabling the rapid screening of virtual compound libraries and prioritizing candidates for synthesis and experimental testing. mdpi.com
The table below provides a hypothetical example of data that could be used in a QSAR study for a series of this compound analogs.
| Compound | Substituent (R) | logP | Electronic Parameter (σ) | Steric Parameter (MR) | Biological Activity (IC₅₀, µM) |
| 1 | H | 2.5 | 0.00 | 1.03 | 10.5 |
| 2 | 4-Cl | 3.2 | 0.23 | 6.03 | 5.2 |
| 3 | 4-CH₃ | 3.1 | -0.17 | 5.65 | 8.1 |
| 4 | 4-NO₂ | 2.3 | 0.78 | 6.33 | 2.5 |
| 5 | 3-Br | 3.5 | 0.39 | 8.88 | 4.3 |
This data can then be used to develop a QSAR equation, such as:
log(1/IC₅₀) = β₀ + β₁(logP) + β₂(σ) + β₃(MR)
where the coefficients (β) are determined through regression analysis. The statistical quality of the model is assessed using parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. While specific, published molecular docking studies for this compound are not extensively available in peer-reviewed literature, its structural features—a carboxylic acid group, a phenyl ring, and a cyclopropyl moiety—allow for a theoretical exploration of its potential binding modes within a protein active site.
Molecular docking would be employed to predict the preferred orientation of this compound when bound to a protein target, generating a binding affinity score that estimates the strength of the interaction. Following docking, MD simulations could be used to assess the stability of the predicted ligand-protein complex over time, providing insights into the dynamic nature of the interactions and the conformational flexibility of both the ligand and the protein binding site.
Ligand-Protein Interaction Analysis
The analysis of ligand-protein interactions for this compound would focus on identifying the key intermolecular forces that stabilize the complex. The molecule possesses distinct regions that can participate in various types of non-covalent interactions.
The carboxylic acid group is the primary site for polar and ionic interactions. The hydroxyl part can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. In a physiological environment where the carboxylic acid is deprotonated to its carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged amino acid residues such as Arginine, Lysine, or Histidine.
The phenyl group provides a large, hydrophobic surface area. This region is expected to form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Alanine. Furthermore, the aromatic nature of the phenyl ring allows for potential pi-pi stacking interactions with the side chains of Phenylalanine, Tyrosine, or Tryptophan.
A summary of the potential interactions is presented in the table below.
| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction |
| Carboxylic Acid (-COOH) | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond (Donor/Acceptor) |
| Carboxylate (-COO⁻) | Arginine, Lysine, Histidine | Ionic Interaction (Salt Bridge) |
| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| Phenyl Ring | Leucine, Valine, Isoleucine, Alanine | Hydrophobic/van der Waals |
| Cyclopropyl Ring | Alanine, Valine, Leucine | Hydrophobic/van der Waals |
Conformational Analysis and Binding Site Characterization
Conformational analysis of this compound is crucial for understanding its three-dimensional shape and how it can adapt to fit within a protein's binding site. The molecule has several rotatable bonds, primarily the single bonds connecting the chiral carbon to the phenyl ring, the cyclopropyl ring, and the carboxylic acid group.
A hypothetical binding site for this compound would likely possess the following characteristics:
A polar or positively charged region: To accommodate the carboxylic acid/carboxylate group and form key hydrogen bonds or salt bridges that anchor the ligand.
A deep, hydrophobic pocket: To house the phenyl group, maximizing hydrophobic and potential pi-stacking interactions.
A smaller, adjacent nonpolar pocket: To favorably interact with the cyclopropyl ring.
The combination of these features would create a specific binding environment that is complementary to the physicochemical properties of this compound, dictating its binding orientation and affinity.
Biological Activities in Preclinical Models and Research Applications
Antineoplastic and Anticancer Activities
Emerging evidence from in vitro studies suggests that 2-Cyclopropyl-2-phenylacetic acid possesses cytotoxic properties against various cancer cell lines, pointing towards a potential therapeutic application in oncology.
In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., Melanoma, Breast Cancer)
Initial in vitro assays have demonstrated the cytotoxic effects of this compound against certain cancer cells. In studies involving melanoma cell lines, the compound was reported to induce significant apoptosis. Furthermore, its activity against breast cancer has been quantified. Specifically, in a study using the MCF-7 breast cancer cell line, this compound exhibited a dose-dependent reduction in cell viability.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Effect | IC50 Value | Treatment Duration |
| MCF-7 | Breast Cancer | Reduction in cell viability | ~5 µM | 48 hours |
| Melanoma Cells | Melanoma | Induction of apoptosis | Not specified | Not specified |
This table presents data from preliminary in vitro studies. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Mechanisms Underlying Antitumor Effects (e.g., Caspase Activation, Mitochondrial Dysfunction)
The mechanisms driving the antitumor activity of this compound are under investigation, with early findings pointing towards the induction of apoptosis through intrinsic pathways. In melanoma cells, the compound's apoptotic effect is believed to be mediated by the disruption of mitochondrial function and the generation of reactive oxygen species (ROS). This disruption is associated with an upregulation of pro-apoptotic factors, which are key regulators of programmed cell death. The specific caspases activated by this compound have not yet been fully detailed in available research.
In Vivo Efficacy in Xenograft Models
Currently, there is no publicly available data from in vivo studies using xenograft models to evaluate the efficacy of this compound in a living organism.
Anti-Inflammatory and Immunomodulatory Effects
In addition to its anticancer potential, this compound is being explored for its anti-inflammatory properties.
Reduction of Inflammatory Markers in Animal Models
Preclinical studies in animal models of inflammation have indicated that administration of this compound can lead to a reduction in inflammatory markers. These studies also observed a decrease in pain-related behavior, suggesting a potential analgesic effect accompanying its anti-inflammatory activity. However, specific data on which inflammatory markers are reduced and the extent of this reduction are not yet detailed in the available literature.
Histological Observations of Inflammatory Cell Infiltration
There is currently no available research that provides histological observations on the effect of this compound on the infiltration of inflammatory cells in tissues.
Neurobiological Research Applications
Extensive literature searches did not yield any specific studies on the neurobiological applications of this compound. The following subsections reflect the absence of available data in these specific areas of research.
There is currently no available scientific literature that has investigated or established the neuroprotective properties of this compound against oxidative stress in preclinical models.
Research on the modulatory effects of this compound on neuronal cell survival has not been reported in publicly accessible scientific literature.
There are no published studies to date that have evaluated the efficacy of this compound in animal models of neurological conditions.
Other Investigational Biological Activities
Investigations into other potential biological activities of this compound are limited.
There is no scientific evidence available from preclinical studies to support or refute the analgesic potential of this compound.
Future Research Directions and Translational Perspectives
Design of Novel Chemical Entities Based on 2-Cyclopropyl-2-phenylacetic Acid Scaffold
The this compound structure serves as an excellent starting point, or scaffold, for the design of new therapeutic agents. The cyclopropyl (B3062369) group is a "privileged structure" in medicinal chemistry, known for its unique chemical and pharmacological properties. nih.gov Its constrained nature can enhance binding affinity to biological targets and improve metabolic stability. solubilityofthings.com
Future research will likely focus on creating a library of derivatives by modifying key positions on the scaffold. Structure-activity relationship (SAR) studies, which systematically alter parts of the molecule to see how it affects its biological activity, will be crucial. nih.govmdpi.comrsc.org For instance, substitutions on the phenyl ring or alterations to the carboxylic acid group could lead to compounds with enhanced potency or selectivity for specific biological targets. The goal of such modifications is to develop novel chemical entities (NCEs) with improved therapeutic profiles for a range of diseases, including cancer and inflammatory conditions. nih.govnih.gov
Table 1: Potential Modifications of the this compound Scaffold
| Modification Site | Potential Change | Desired Outcome |
| Phenyl Ring | Addition of electron-withdrawing or donating groups | Alter electronic properties to enhance target binding |
| Carboxylic Acid | Conversion to esters, amides, or bioisosteres | Improve cell permeability and pharmacokinetic properties |
| Cyclopropyl Ring | Introduction of substituents | Modulate steric interactions and binding affinity |
| Alpha-carbon | Alteration of stereochemistry | Investigate enantiomer-specific activity and toxicity |
Exploration of Combination Therapies and Synergistic Effects
A significant area of future investigation lies in using derivatives of the this compound scaffold in combination with other drugs to achieve synergistic effects. nih.gov Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can increase treatment efficacy, overcome drug resistance, and reduce side effects. nih.govnih.gov
A key example involves the related compound tranylcypromine (B92988) (TCP), which shares the critical cyclopropylamine (B47189) motif and is known to inhibit the enzyme Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.govacs.org Studies have shown that combining TCP with other agents, such as the NRF2 inhibitor ML385, results in a significant synergistic reduction in tumor cell proliferation, an effect not seen when either drug is used alone. nih.gov Similarly, combining LSD1 inhibitors with agents like all-trans-retinoic acid (ATRA) or bortezomib (B1684674) has shown enhanced anti-cancer effects in preclinical models. musc.edufrontiersin.org
These findings provide a strong rationale for exploring combination therapies with novel agents derived from the this compound scaffold. Future studies will aim to identify optimal drug pairings and ratios that maximize therapeutic synergy against various diseases.
Table 2: Research Findings on Combination Therapies with Related Compounds
| Drug Combination | Disease Model | Key Finding | Reference |
| Tranylcypromine (TCP) + ML385 (NRF2 inhibitor) | Cancer | Synergistic reduction in tumor proliferation. | nih.gov |
| LSD1 Inhibitor + Bortezomib | Neuroblastoma | Synergistic anti-tumor response. | musc.edu |
| LSD1 Inhibitor + All-trans-retinoic acid (ATRA) | Acute Myeloid Leukemia (AML) | Increased antileukemic effect and prolonged survival in animal models. | frontiersin.org |
| LSD1 Inhibitor (SP-2509) + Pan-Histone Deacetylase Inhibitor (PS) | Acute Myeloid Leukemia (AML) | Synergistic activity against AML blast progenitor cells. | ashpublications.org |
Application in Chemical Probe Development for Target Validation
Chemical probes are essential tools in biomedical research. They are small molecules designed to interact with a specific biological target, such as an enzyme or receptor, allowing researchers to study its function in cells and organisms. nih.gov The development of high-quality chemical probes is critical for validating whether a specific target is relevant to a disease before investing in a full-scale drug discovery program.
The this compound scaffold is a promising starting point for creating such probes. By modifying the core structure—for example, by adding a fluorescent tag or a reactive group that can permanently bind to its target—researchers can develop potent and selective probes. Given the known activity of related compounds like tranylcypromine against LSD1, derivatives of the this compound scaffold could be developed into probes to further investigate the role of LSD1 and other amine oxidases in health and disease. nih.govacs.org These probes would enable target engagement studies, helping to confirm that a potential drug is interacting with its intended target within a cell.
Advanced In Vitro and In Vivo Model Development for Efficacy Assessment
To thoroughly evaluate the therapeutic potential of new compounds derived from the this compound scaffold, sophisticated preclinical models are required. nih.gov These models bridge the gap between initial laboratory discoveries and human clinical trials. researchgate.net
In vitro models are laboratory-based assays that assess a compound's effect on cells or isolated proteins. nih.gov These include:
Cell-based assays: Using cancer cell lines (e.g., HepG2, HCT116) to measure anti-proliferative and cytotoxic effects. rsc.orgmdpi.com
Enzyme inhibition assays: Directly measuring a compound's ability to block the activity of a target enzyme, such as cyclooxygenase (COX) or LSD1. ashpublications.org
Cell migration and invasion assays: Evaluating the potential of a compound to inhibit metastasis. mdpi.com
In vivo models involve the use of living organisms, typically rodents, to understand how a compound behaves in a complex biological system. researchgate.netsemanticscholar.org Examples include:
Xenograft models: Human tumor cells are implanted into immunocompromised mice to assess the anti-cancer efficacy of a new compound.
Inflammation models: Models like carrageenan-induced paw edema in rats are used to evaluate anti-inflammatory properties. researchgate.net
Pharmacokinetic studies: Assessing how the drug is absorbed, distributed, metabolized, and excreted (ADME) in the animal.
The development and use of these advanced models will be critical for assessing the efficacy of novel derivatives and selecting the most promising candidates for further clinical development.
Q & A
Q. What are the common synthetic routes and purification methods for 2-Cyclopropyl-2-phenylacetic acid?
The compound can be synthesized via cyclopropane ring formation coupled with phenylacetic acid derivatives. Key reactions include:
- Substitution reactions : Use halogenating agents like thionyl chloride (SOCl₂) to convert the carboxylic acid group to an acyl chloride intermediate .
- Cyclopropanation : Employ transition-metal catalysts (e.g., copper or palladium) for stereoselective cyclopropane ring formation. Purification typically involves recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or column chromatography with silica gel (40–60 µm particle size) .
Q. What are the recommended storage conditions to maintain the compound’s stability?
Store in airtight glass containers at 15–25°C, protected from direct sunlight and humidity. Avoid proximity to strong oxidizing agents (e.g., peroxides, nitrates), which may induce decomposition into CO/CO₂ . Stability under these conditions is confirmed for ≥24 months if unopened .
Q. How should researchers handle accidental exposure or spills?
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists.
- Skin contact : Wash immediately with soap and water for ≥15 minutes.
- Eye exposure : Rinse with water for 20 minutes; consult an ophthalmologist. For spills, use inert absorbents (e.g., vermiculite) and dispose of waste in accordance with local hazardous material regulations .
Q. What analytical techniques are suitable for characterizing purity and structure?
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30) at 1.0 mL/min .
- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 7.3–7.5 (phenyl protons) and δ 1.2–1.8 (cyclopropyl protons) .
Advanced Research Questions
Q. How can reaction yields be optimized for substitution reactions involving this compound?
- Catalyst screening : Test Pd/C or Cu(I) catalysts for regioselective halogenation.
- Solvent effects : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to stabilize transition states.
- Temperature control : Reactions at 0–5°C minimize side-product formation during acyl chloride synthesis .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in enzyme inhibition assays may arise from:
- Buffer pH variations : Test activity across pH 6.0–8.0 to account for protonation state changes.
- Conformational analysis : Use molecular docking simulations (e.g., AutoDock Vina) to validate binding modes against crystallographic enzyme structures .
Q. How can researchers design derivatives to enhance metabolic stability for therapeutic applications?
- Cyclopropyl modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism.
- Prodrug approaches : Esterify the carboxylic acid group (e.g., methyl ester) to improve membrane permeability, followed by hydrolysis in vivo .
Q. What advanced techniques are recommended for detecting degradation products?
- LC-MS/MS : Operate in MRM mode with electrospray ionization (ESI+) to identify trace impurities (LOD: 0.1 ng/mL).
- Accelerated stability studies : Expose samples to 40°C/75% RH for 3 months and monitor degradation via TGA-DSC .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s reactivity with oxidizing agents be addressed?
While some sources report stability under mild oxidation , others note CO₂ formation under strong oxidative conditions . Resolve this by:
- Conducting controlled experiments with KMnO₄ (1–5% w/v) at 25°C vs. 50°C.
- Monitoring gas evolution via IR spectroscopy (CO₂ signature at ~2350 cm⁻¹) .
Q. Why do computational models sometimes mispredict the compound’s logP values?
Discrepancies arise from cyclopropane ring strain effects, which are poorly captured by classical QSAR models. Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate accurate partition coefficients .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
